Cas no 537050-12-7 (2-bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one)
537050-12-7 structure
Product Name:2-bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one
N.o CAS:537050-12-7
MF:C9H5BrF4O
MW:285.033015966415
MDL:MFCD03094505
CID:1583092
PubChem ID:2778782
Update Time:2025-05-26
2-bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone
- 2-Fluoro-4-(trifluoromethyl)phenacyl bromide
- AC1MCU1P
- CTK5I9282
- MolPort-001-777-871
- PC8406
- AG-A-42437
- 4-(Bromoacetyl)-3-fluorobenzotrifluoride
- 2-bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one
- SCHEMBL1960700
- MFCD03094505
- CL9430
- DTXSID10381130
- 2-Fluoro-4-(trifluoromethyl)phenacylbromide
- DB-182160
- CS-0197270
- AS-46344
- NHVLVTWQEUHHBM-UHFFFAOYSA-N
- AKOS025295438
- Ethanone, 2-bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]-
- 2-Bromo-2'-fluoro-4'-(trifluoromethyl)acetophenone
- 537050-12-7
-
- MDL: MFCD03094505
- Inchi: 1S/C9H5BrF4O/c10-4-8(15)6-2-1-5(3-7(6)11)9(12,13)14/h1-3H,4H2
- Chave InChI: NHVLVTWQEUHHBM-UHFFFAOYSA-N
- SMILES: BrCC(C1C=CC(C(F)(F)F)=CC=1F)=O
Propriedades Computadas
- Massa Exacta: 283.94595
- Massa monoisotópica: 283.94599g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 3
- Complexidade: 241
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.4
- Superfície polar topológica: 17.1Ų
Propriedades Experimentais
- Ponto de Fusão: 35-37
- PSA: 17.07
- Sensibilidade: Lachrymatory
2-bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one Informações de segurança
- Declaração de perigo: Corrosive/Lachrymatory/Keep Cold
-
Identificação dos materiais perigosos:
2-bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZX867-200mg |
2-bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one |
537050-12-7 | 95% | 200mg |
218.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZX867-1g |
2-bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one |
537050-12-7 | 95% | 1g |
755.0CNY | 2021-07-15 | |
| TRC | F598978-100mg |
2-Fluoro-4-(trifluoromethyl)phenacyl bromide |
537050-12-7 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F598978-250mg |
2-Fluoro-4-(trifluoromethyl)phenacyl bromide |
537050-12-7 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | F598978-500mg |
2-Fluoro-4-(trifluoromethyl)phenacyl bromide |
537050-12-7 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | F598978-1g |
2-Fluoro-4-(trifluoromethyl)phenacyl bromide |
537050-12-7 | 1g |
$98.00 | 2023-05-18 | ||
| Apollo Scientific | PC8406-1g |
2-Fluoro-4-(trifluoromethyl)phenacyl bromide |
537050-12-7 | 1g |
£36.00 | 2025-02-22 | ||
| Apollo Scientific | PC8406-5g |
2-Fluoro-4-(trifluoromethyl)phenacyl bromide |
537050-12-7 | 5g |
£128.00 | 2025-02-22 | ||
| Apollo Scientific | PC8406-25g |
2-Fluoro-4-(trifluoromethyl)phenacyl bromide |
537050-12-7 | 25g |
£384.00 | 2025-02-22 | ||
| abcr | AB232420-1 g |
2-Fluoro-4-(trifluoromethyl)phenacyl bromide |
537050-12-7 | 1g |
€125.40 | 2022-09-01 |
2-bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one Literatura Relacionada
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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